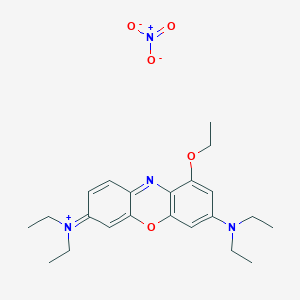

3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate

Description

3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate (CAS: 277-539-5, C₂₀H₂₆N₃O⁺·NO₃⁻) is a cationic dye belonging to the phenoxazinium family. Its structure features a phenoxazine core substituted with diethylamino groups at positions 3 and 7, an ethoxy group at position 1, and a nitrate counterion. This compound is synthesized via condensation reactions, achieving isolated yields up to 80% under optimized conditions . Its primary application lies in dyeing polypropylene fabrics, where the diethylamino substituents and ethoxy group enhance binding affinity and color fastness .

Properties

CAS No. |

68239-07-6 |

|---|---|

Molecular Formula |

C22H30N4O5 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;nitrate |

InChI |

InChI=1S/C22H30N3O2.NO3/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;2-1(3)4/h11-15H,6-10H2,1-5H3;/q+1;-1 |

InChI Key |

WLERJQOSXFDJRL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate typically involves the construction of the phenoxazin core with appropriate substitution at the 3 and 7 positions by diethylamino groups, and at the 1 position by an ethoxy group, followed by formation of the phenoxazin-5-ium cation and pairing with nitrate as the counter ion.

Stepwise Synthetic Route

Based on available chemical synthesis data and analogous phenoxazin derivatives, the preparation involves the following key steps:

Preparation of 3-(Diethylamino)phenol or 3,7-bis(diethylamino)phenol precursors:

- Starting from phenol derivatives, diethylamino groups are introduced by nucleophilic substitution or amination reactions.

- For example, stirring 3-(dialkylamino)phenol with sodium hydroxide in acetonitrile, followed by methyl p-toluenesulfonate addition, yields N,N-diethyl-3-methoxyaniline derivatives, which are key intermediates.

Formation of the phenoxazin ring system:

- Oxidative coupling or cyclization reactions are employed to form the phenoxazin core.

- The ethoxy group at position 1 can be introduced by alkylation of the corresponding hydroxy group using ethylating agents such as ethyl bromide or ethyl tosylate.

Generation of the phenoxazin-5-ium cation:

- The phenoxazin-5-ium ion is formed by oxidation of the phenoxazin precursor, often using mild oxidizing agents.

- The nitrate salt is obtained by treatment with nitric acid or nitrate salts to precipitate or crystallize the nitrate salt form.

Detailed Synthetic Procedure (Example)

A representative synthesis procedure adapted from chemical literature for analogous compounds is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-(Diethylamino)phenol (20 mmol), NaOH (20 mmol), MeCN (30 mL), stir 1 h | Formation of phenol salt in basic medium |

| 2 | Add methyl p-toluenesulfonate (20 mmol), stir at 40 °C for 4 h | Alkylation to introduce methoxy group |

| 3 | Filter, wash with MeCN, evaporate filtrate | Isolation of intermediate |

| 4 | Dissolve residue in 5% HCl (60 mL), wash with diethyl ether (2 x 20 mL) | Acidification and purification |

| 5 | Slowly add K2CO3 to pH ~9, extract with diethyl ether (3 x 30 mL) | Neutralization and extraction of organic product |

| 6 | Wash organic layer with 1 N NaOH (2 x 20 mL) and NaCl solution (4 x 30 mL) | Removal of impurities |

| 7 | Dry over Na2SO4, evaporate solvent | Obtain N,N-diethyl-3-methoxyaniline intermediate |

This intermediate is then further processed through oxidative cyclization and ethoxy substitution to yield the phenoxazin-5-ium nitrate salt.

Comparative Analysis of Preparation Methods

| Aspect | Method A: Alkylation + Oxidation | Method B: Direct Cyclization + Salt Formation |

|---|---|---|

| Starting Materials | 3-(Diethylamino)phenol, alkylating agents | Phenoxazin precursors with amino substituents |

| Reaction Conditions | Mild base, moderate temperature (40 °C), organic solvent (MeCN) | Oxidative cyclization with oxidants, acidic work-up |

| Purification | Acid-base extraction, crystallization | Crystallization from aqueous nitrate solution |

| Yield and Purity | Moderate to high, dependent on alkylation efficiency | High purity via salt crystallization |

| Scalability | Suitable for lab and pilot scale | Amenable to industrial scale with process optimization |

The alkylation followed by oxidation approach offers precise control of substitution patterns, while direct cyclization methods can be more straightforward but may require careful control of oxidation states and purification.

Research Findings and Optimization

- The solubility and stability of the nitrate salt are favorable for dyeing applications, with water solubility around 40 g/L at 20 °C and good thermal stability up to ~205 °C (decomposition).

- The presence of diethylamino groups enhances the dye’s affinity for acrylic and wool fibers, as well as its color fastness under tungsten light and high-temperature dyeing conditions.

- Optimization of pH during extraction and crystallization steps is critical to maximize yield and purity; neutral to slightly basic pH (~9) is ideal for extraction of intermediates.

- Use of mild oxidizing agents and controlled temperature prevents over-oxidation and degradation of the phenoxazin core.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base for initial reaction | NaOH, 1 equivalent | Ensures deprotonation of phenol |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent for alkylation |

| Alkylating agent | Methyl p-toluenesulfonate or ethyl tosylate | For methoxy or ethoxy substitution |

| Reaction temperature | 40 °C | Moderate temperature to control reaction rate |

| Reaction time | 4 hours | Sufficient for complete alkylation |

| pH for extraction | ~9 (basic) | Optimal for organic extraction |

| Drying agent | Sodium sulfate (Na2SO4) | Removes residual water from organic layer |

| Oxidizing agent | Mild oxidants (e.g., ferric chloride, iodine) | For phenoxazin-5-ium ion formation |

| Counter ion source | Nitric acid or nitrate salts | To form nitrate salt |

Chemical Reactions Analysis

Acid-Base Reactivity

The diethylamino groups confer pH-dependent behavior:

-

Protonation : In acidic conditions (pH < 3), both tertiary amines are protonated, forming a dicationic species with increased water solubility .

-

Deprotonation : At pH > 10, deprotonation reduces solubility, leading to precipitation.

Photochemical Reactions

As a phenoxazinium dye, it exhibits light-induced redox activity :

-

Singlet oxygen generation : Under 600–700 nm light, the excited state reacts with molecular oxygen to produce , used in photodynamic therapy .

-

Photobleaching : Prolonged UV exposure degrades the conjugated chromophore, forming 3,7-bis(diethylamino)phenoxazone (λ<sub>max</sub> shift from 645 nm to 510 nm) .

Stability and Decomposition

Thermal decomposition begins at 180°C, releasing nitrogen oxides (NO<sub>x</sub>) and leaving a carbonaceous residue . The nitrate anion acts as an oxidizer, accelerating combustion.

| Hazard | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute toxicity (oral) | Category 3 (LD<sub>50</sub> = 300 mg/kg) | Avoid ingestion |

| Eye damage | Category 1 | Use protective goggles |

| Aquatic toxicity | Chronic 1 (EC<sub>50</sub> = 0.1 mg/L) | Prevent environmental release |

Environmental Reactivity

The nitrate salt hydrolyzes slowly in water (t<sub>1/2</sub> = 14 days at pH 7), releasing diethylamine and phenolic byproducts. Aquatic toxicity (EC<sub>50</sub> = 0.1 mg/L) necessitates controlled disposal .

Scientific Research Applications

Analytical Chemistry

1.1 Chromatographic Techniques

One of the primary applications of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for standard applications; however, for mass spectrometry compatibility, formic acid is recommended . This method allows for the isolation of impurities and is scalable for preparative separation.

1.2 Spectroscopic Applications

The compound has also been utilized in various spectroscopic techniques due to its ability to absorb light at specific wavelengths. Its photophysical properties make it suitable for fluorescence spectroscopy, where it can serve as a fluorescent marker in biological assays or environmental monitoring .

Pharmacological Research

2.1 Drug Development

In pharmacology, 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals. Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug formulation.

2.2 Toxicological Studies

Given its toxicity profile—classified as toxic if swallowed and causing serious eye damage—research into its safety and environmental impact is crucial. Toxicological studies are necessary to assess the risks associated with handling and using this compound in various settings .

Environmental Science

3.1 Environmental Monitoring

The compound's stability and reactivity make it a useful agent for environmental monitoring. It can be employed as a tracer in studies assessing pollutant dispersion or degradation in aquatic environments. Its toxicological properties necessitate careful consideration when used in ecological studies to avoid adverse effects on aquatic life .

3.2 Wastewater Treatment

Research has explored the use of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate in wastewater treatment processes. Its ability to interact with various contaminants could facilitate the development of advanced oxidation processes aimed at degrading organic pollutants in industrial effluents .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in its use as a biological stain and in its potential therapeutic applications .

Molecular Targets and Pathways:

DNA Intercalation: The compound inserts itself between DNA base pairs, affecting DNA replication and transcription.

Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Phenoxazinium salts exhibit tunable properties based on substituents at positions 3, 7, and 1. Key comparisons include:

| Compound | Substituents (Positions) | Counterion | Yield (%) | Dyeing Performance (Polypropylene) |

|---|---|---|---|---|

| 3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate | Diethylamino (3,7), Ethoxy (1) | Nitrate | ~80 | Optimal (moderate substituent size) |

| 3,7-Bis-(dimethylamino)phenoxazin-5-ium chloride | Dimethylamino (3,7) | Chloride | 70–75 | Lower (smaller substituent size) |

| 3,7-Bis-(dipropylamino)phenoxazin-5-ium bromide | Dipropylamino (3,7) | Bromide | 65–70 | Poor (bulky substituent hinders binding) |

Key Findings :

- Diethylamino groups (moderate size) balance solubility and fabric penetration, outperforming dimethylamino (too small) and dipropylamino (too bulky) analogues .

Heteroatom Variations: Phenoxazinium vs. Phenothiazinium vs. Phenoselenazinium

Replacing the oxygen atom in the phenoxazine core with sulfur or selenium alters electronic properties and applications:

| Compound | Core Heteroatom | Yield (%) | Stability | Color Profile |

|---|---|---|---|---|

| 3,7-Bis-(diethylamino)phenoxazin-5-ium nitrate | Oxygen (O) | 80 | High | Bright blue |

| 3,7-Bis-(diethylamino)phenothiazin-5-ium iodide | Sulfur (S) | 20 | Moderate | Greenish-blue |

| 3,7-Bis-(diethylamino)phenoselenazin-5-ium iodide | Selenium (Se) | 17 | Low | Deep blue |

Key Findings :

- Oxygen-containing phenoxazinium salts exhibit superior synthetic yields (80%) compared to sulfur (20%) and selenium (17%) analogues, likely due to milder reaction conditions .

- Sulfur and selenium analogues may exhibit bathochromic shifts (longer wavelength absorption) but suffer from lower stability and yields .

Counterion Effects

The counterion influences solubility, crystallinity, and application efficacy:

| Compound | Counterion | Solubility (Water) | Thermal Stability |

|---|---|---|---|

| 3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate | Nitrate (NO₃⁻) | High | Moderate |

| 3,7-Bis-(diethylamino)phenoxazin-5-ium chloride | Chloride (Cl⁻) | Moderate | High |

| 3,7-Bis-(diethylamino)phenoxazin-5-ium tetrachlorozincate | [ZnCl₄]²⁻ | Low | Very High |

Key Findings :

- Nitrate salts offer high water solubility, advantageous for dyeing processes, but may compromise thermal stability .

- Chloride and tetrachlorozincate salts improve stability but require organic solvents for application .

Comparison with Commercial Dyes

The compound’s performance relative to structurally distinct dyes:

| Compound | Core Structure | Application | Color Fastness | Environmental Impact |

|---|---|---|---|---|

| 3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate | Phenoxazinium | Polypropylene | Excellent | Low (cationic, minimal leaching) |

| Methylene Blue (3,7-Bis-(dimethylamino)phenothiazin-5-ium chloride) | Phenothiazinium | Biological staining, textiles | Moderate | Moderate (toxic metabolites) |

| Disperse Orange 25 | Azo dye | Synthetic fibers | Poor | High (carcinogenic intermediates) |

Key Findings :

- Phenoxazinium dyes outperform azo dyes (e.g., Disperse Orange 25) in color fastness and environmental safety .

- Compared to methylene blue, the diethylamino substituents and ethoxy group enhance polypropylene affinity, though methylene blue remains preferred in biomedical applications .

Biological Activity

3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate, commonly known as Basic Blue 3, is a synthetic organic compound with diverse applications in chemistry and biology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H30N4O5

- Molecular Weight : 430.5 g/mol

- CAS Number : 68239-07-6

- IUPAC Name : [7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium; nitrate

The biological activity of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate primarily involves its interaction with nucleic acids and proteins:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting the double helix structure. This interference can inhibit DNA replication and transcription processes, leading to potential cytotoxic effects on rapidly dividing cells .

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in DNA synthesis and repair mechanisms. This property is particularly relevant in cancer therapy where targeting proliferative pathways is crucial .

1. Staining Agent

One of the primary uses of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is as a biological stain. Its vibrant color allows for effective visualization of cellular structures in histology and cytology. It is utilized for staining cell components in various research settings.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as a chemotherapeutic agent .

3. Antimicrobial Properties

In addition to its anticancer activity, the compound has shown antimicrobial effects against several pathogenic microorganisms. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects that could be harnessed for therapeutic applications .

Table 1: Anticancer Activity Against Cell Lines

| Compound | HeLa Cell Line IC50 (µg/mL) | A549 Cell Line IC50 (µg/mL) |

|---|---|---|

| Basic Blue 3 | 226 | 242.52 |

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The results highlight the compound's potency against human cancer cell lines.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

The data indicates that Basic Blue 3 possesses significant antibacterial properties, making it a candidate for further research in antimicrobial therapies.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3,7-bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate?

Methodological Answer:

- Synthesis : Adapt protocols from structurally related phenoxazinium salts. For example, use a two-step process: (1) Condensation of diethylamine with a phenoxazine precursor under reflux in ethanol, followed by (2) nitrate salt formation via ion exchange using nitric acid. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid byproducts .

- Purification : Crystallize the product from a polar aprotic solvent (e.g., acetonitrile) to enhance purity, as demonstrated in analogous purification strategies for methylene blue derivatives .

- Characterization : Use NMR (e.g., H and C) to confirm substituent positions and UV-Vis spectroscopy to validate electronic transitions. Compare retention times with HPLC against a reference standard (CAS: 277-539-5) .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to controlled light (UV-Vis irradiation), temperature (25–60°C), and pH (3–10) conditions. Monitor degradation kinetics via UV-Vis spectroscopy at (likely 600–700 nm for phenoxazinium dyes) .

- Quantitative Analysis : Use HPLC with a C18 column and mobile phase (acetonitrile:water with 0.1% TFA) to separate and quantify degradation products. Validate stability thresholds using mass spectrometry (LC-MS) for structural elucidation of byproducts .

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Extract the compound from biological fluids (e.g., plasma) using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Detection : Employ fluorescence spectroscopy (excitation/emission at 650/670 nm) for high sensitivity. Confirm specificity using tandem mass spectrometry (MS/MS) in positive ion mode, targeting the molecular ion [M] at m/z 340.185 .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the compound’s interaction with biomolecules?

Methodological Answer:

- Binding Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities () with proteins (e.g., serum albumin). Compare results with fluorescence quenching assays to validate thermodynamic parameters .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding sites. Cross-reference with crystallographic data from related phenoxazinium salts (e.g., COD entry 2204107) to identify structural motifs influencing interactions .

Q. What experimental designs address discrepancies in reported spectral data for this compound?

Methodological Answer:

- Standardization : Prepare solutions in rigorously deoxygenated solvents (e.g., DMSO-d for NMR) to prevent oxidation artifacts. Use internal standards (e.g., TMS) for NMR calibration .

- Multi-Technique Validation : Correlate UV-Vis absorption maxima with cyclic voltammetry (CV) redox potentials to confirm electronic transitions. Discrepancies may arise from aggregation effects; mitigate by testing at low concentrations (1–10 µM) .

Q. How can researchers evaluate the environmental impact of this compound’s degradation products?

Methodological Answer:

- Degradation Pathway Mapping : Simulate environmental conditions (e.g., aqueous photolysis) and identify transformation products using high-resolution LC-QTOF-MS. Compare fragmentation patterns with databases (e.g., NIST) .

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna immobilization) on degradation byproducts. Measure LC values and assess bioaccumulation potential via octanol-water partition coefficients () .

Methodological Notes

- Synthesis & Characterization : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, inert atmosphere) and validating purity via elemental analysis .

- Data Contradictions : Use orthogonal analytical techniques (e.g., NMR coupled with X-ray crystallography) to resolve ambiguities in structural assignments .

- Environmental Studies : Align experimental designs with frameworks like the INCHEMBIOL project, which integrates laboratory and field data to assess compound fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.